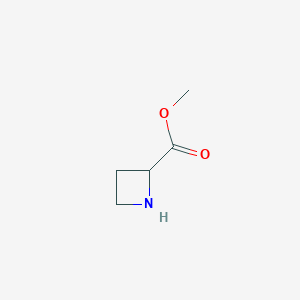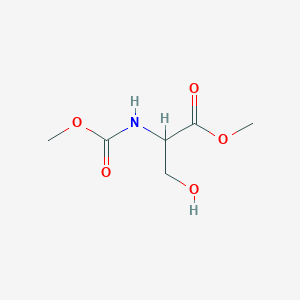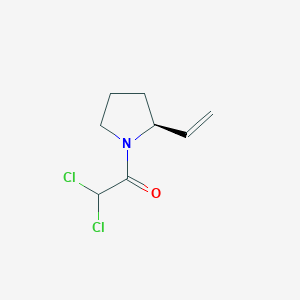
Pyrrolidine, 1-(dichloroacetyl)-2-ethenyl-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-(dichloroacetyl)-2-ethenyl-, (S)-, commonly known as S-DCA-PE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of experimental studies. In
Wirkmechanismus
The mechanism of action of S-DCA-PE is not fully understood, but it is thought to involve the inhibition of fatty acid synthesis. This compound has been found to inhibit the activity of key enzymes involved in fatty acid synthesis, which may contribute to its anti-cancer activity.
Biochemische Und Physiologische Effekte
S-DCA-PE has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, it has also been found to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve insulin sensitivity and glucose uptake in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using S-DCA-PE in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for cancer research studies. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that S-DCA-PE can be toxic to normal cells at high concentrations, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several potential directions for future research on S-DCA-PE. One area of interest is in the development of new cancer treatments based on this compound. Researchers are also interested in exploring the potential use of S-DCA-PE in the treatment of other diseases, such as diabetes and obesity. Additionally, there is a need for further studies to explore the mechanism of action of this compound and to better understand its potential toxicity. Overall, S-DCA-PE is a promising compound with a range of potential applications in scientific research.
Synthesemethoden
S-DCA-PE can be synthesized using a variety of methods, including the reaction of pyrrolidine with dichloroacetyl chloride and vinyl magnesium bromide. This reaction yields a mixture of diastereomers, which can be separated using column chromatography to isolate the desired (S)-enantiomer. Alternatively, S-DCA-PE can be synthesized using a chiral auxiliary approach, which involves the use of a chiral auxiliary to direct the stereochemistry of the reaction.
Wissenschaftliche Forschungsanwendungen
S-DCA-PE has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that S-DCA-PE has potent anti-cancer activity, particularly against breast cancer cells. It has also been found to inhibit the growth of other types of cancer cells, including lung and prostate cancer cells.
Eigenschaften
CAS-Nummer |
146405-63-2 |
|---|---|
Produktname |
Pyrrolidine, 1-(dichloroacetyl)-2-ethenyl-, (S)- |
Molekularformel |
C8H11Cl2NO |
Molekulargewicht |
208.08 g/mol |
IUPAC-Name |
2,2-dichloro-1-[(2S)-2-ethenylpyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H11Cl2NO/c1-2-6-4-3-5-11(6)8(12)7(9)10/h2,6-7H,1,3-5H2/t6-/m1/s1 |
InChI-Schlüssel |
AOKJQSBLPJIGES-ZCFIWIBFSA-N |
Isomerische SMILES |
C=C[C@@H]1CCCN1C(=O)C(Cl)Cl |
SMILES |
C=CC1CCCN1C(=O)C(Cl)Cl |
Kanonische SMILES |
C=CC1CCCN1C(=O)C(Cl)Cl |
Synonyme |
Pyrrolidine, 1-(dichloroacetyl)-2-ethenyl-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



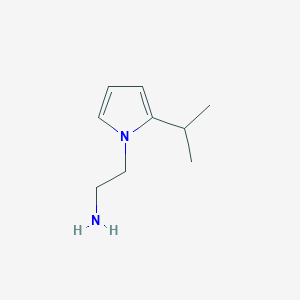
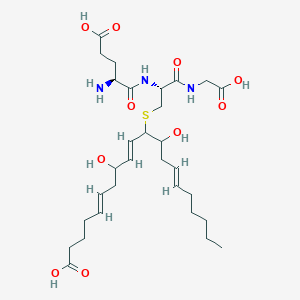
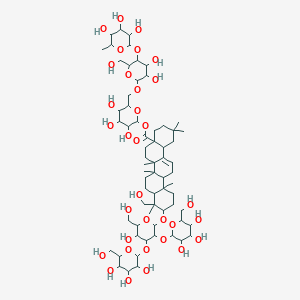
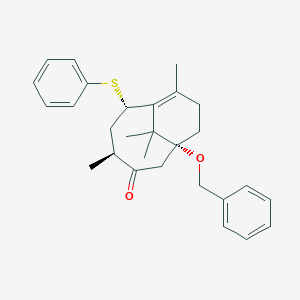
![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)
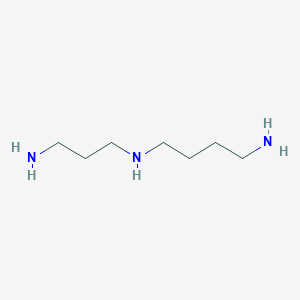
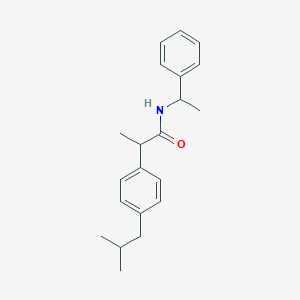
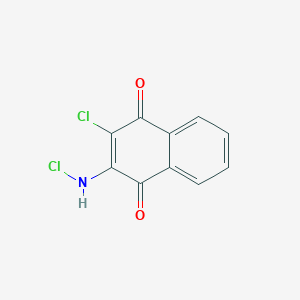
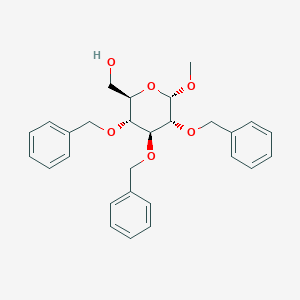
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143050.png)
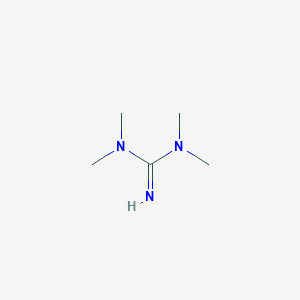
![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143054.png)
